2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Overview
Description
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, methoxy, and methylsulfonyl groups attached to an aniline and phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Nitration and Reduction: Nitration of aniline derivatives followed by reduction to obtain the corresponding amine.
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.
Sulfonylation: Introduction of the methylsulfonyl group via sulfonylation reactions.
Acylation: Formation of the acetamide linkage through acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups in place of the halogens.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromoanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-(4-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide
Uniqueness
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-24-15-8-5-12(18)9-14(15)19-16(21)10-20(25(2,22)23)13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCWLQSLLMWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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